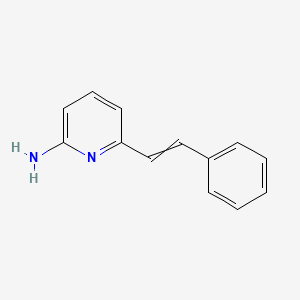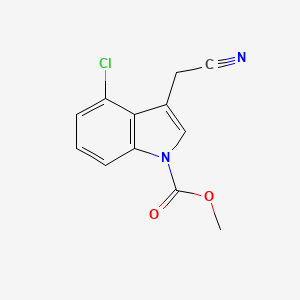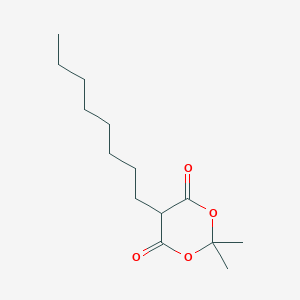
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is an organic compound with a heterocyclic core consisting of four carbon and two oxygen atoms. This compound is known for its unique structure and properties, making it a valuable substance in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione typically involves the condensation of malonic acid with acetone in the presence of acetic anhydride and sulfuric acid . This reaction yields the desired compound with high efficiency when acetic anhydride is added slowly to a mixture of acetone, malonic acid, and an acid catalyst .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The controlled addition of reagents and the use of catalytic sulfuric acid ensure high yields and purity of the final product .
化学反応の分析
Types of Reactions
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into various reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired products and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
科学的研究の応用
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is widely used in scientific research due to its unique properties:
Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism by which 2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione exerts its effects involves the stabilization of its anionic form through resonance. The compound can easily lose a hydrogen ion from the methylene group, creating a double bond and a negative charge on the corresponding oxygen. This resonance-stabilized anion is highly reactive and can participate in various chemical reactions .
類似化合物との比較
Similar Compounds
Dimedone: Similar in structure but exists predominantly as the mono-enol tautomer.
Barbituric Acid: Shares some properties but differs in its tautomeric forms.
Dimethyl Malonate: Closely related but significantly less acidic.
Uniqueness
2,2-Dimethyl-5-octyl-1,3-dioxane-4,6-dione is unique due to its high acidity and resonance stabilization, making it more reactive and versatile in chemical synthesis compared to similar compounds .
特性
CAS番号 |
89332-95-6 |
|---|---|
分子式 |
C14H24O4 |
分子量 |
256.34 g/mol |
IUPAC名 |
2,2-dimethyl-5-octyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C14H24O4/c1-4-5-6-7-8-9-10-11-12(15)17-14(2,3)18-13(11)16/h11H,4-10H2,1-3H3 |
InChIキー |
BNYAIHNXOHWKKE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC1C(=O)OC(OC1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(2-Oxoethylidene)amino]oxidanide](/img/structure/B14389313.png)
![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)
![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
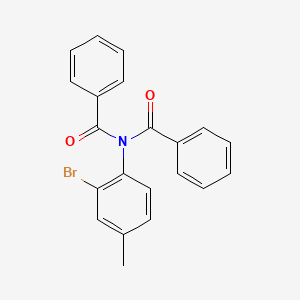



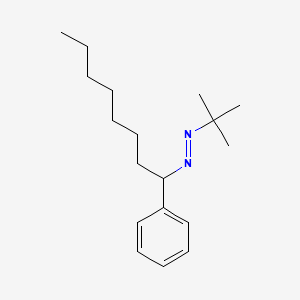
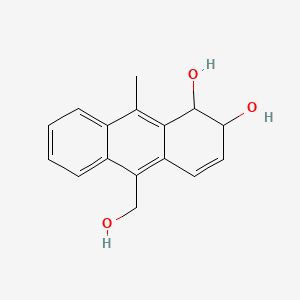
silane](/img/structure/B14389370.png)
